

Methyl 7-aminoheptanoate hydrochloride suppliers.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 7-aminoheptanoate hydrochloride

Cat. No.: B142789

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 7-aminoheptanoate Hydrochloride** for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **Methyl 7-aminoheptanoate hydrochloride** (CAS No: 17994-94-4). Beyond a simple catalog of suppliers, this document establishes a framework for qualifying vendors, verifying material quality, and effectively utilizing this versatile bifunctional linker in key research applications.

Introduction: The Strategic Importance of a C7 Amino-Ester Linker

Methyl 7-aminoheptanoate hydrochloride is a bifunctional molecule featuring a terminal primary amine and a methyl ester, separated by a seven-carbon aliphatic chain.^{[1][2]} This structure makes it an invaluable building block in several areas of medicinal chemistry and drug development. Its primary utility lies in its role as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.^[3] The length and flexibility of its seven-carbon chain can be critical for optimizing the spatial orientation and ternary complex formation required for efficient protein degradation.

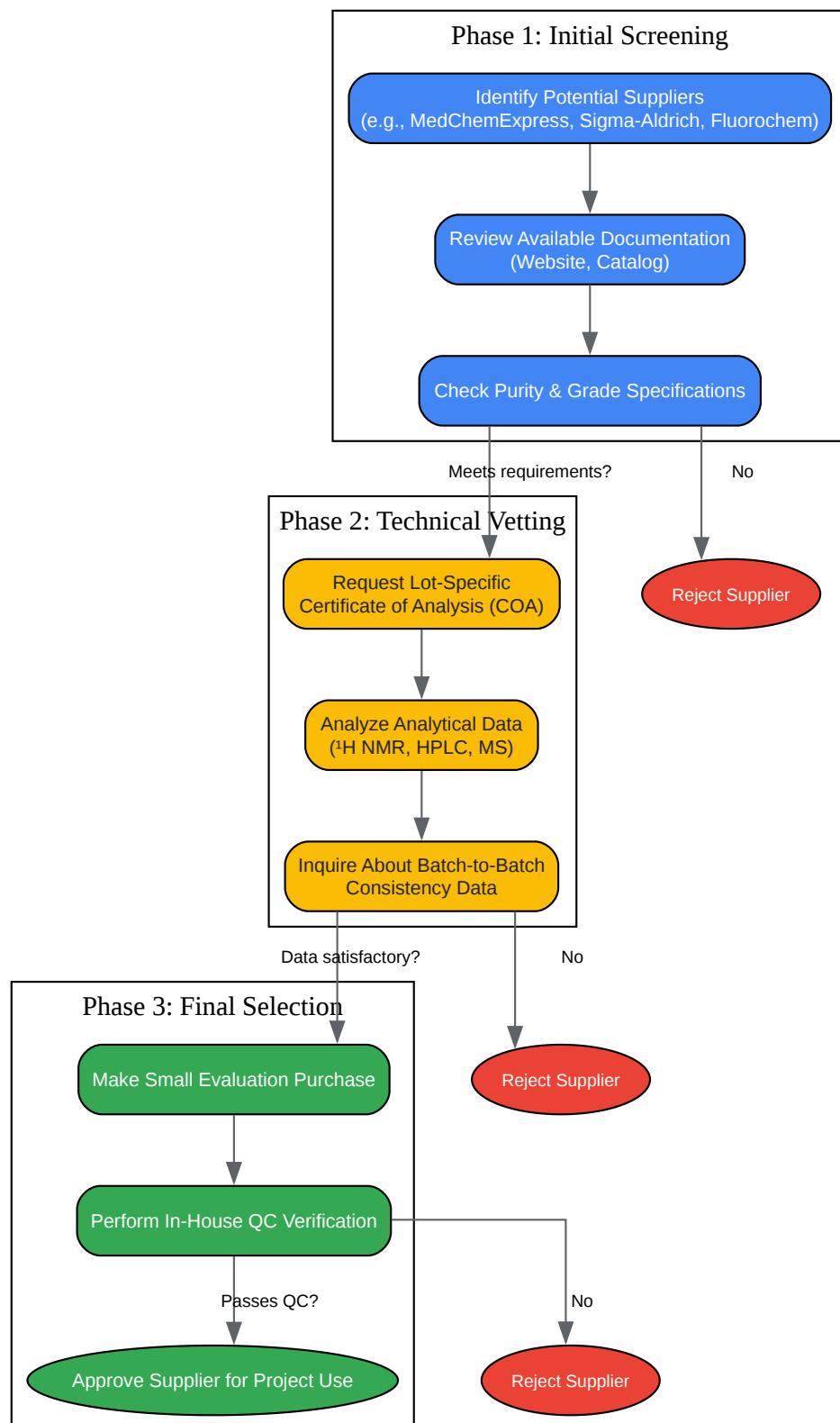

Beyond PROTACs, it serves as a versatile intermediate in complex organic synthesis, enabling the introduction of a flexible, hydrophilic spacer into more complex molecules.[\[4\]](#)[\[5\]](#)

Table 1: Physicochemical Properties of **Methyl 7-aminoheptanoate Hydrochloride**

Property	Value	Source(s)
CAS Number	17994-94-4	[1] [2] [6] [7]
Molecular Formula	C ₈ H ₁₈ ClNO ₂	[1] [7]
Molecular Weight	195.69 g/mol	[1] [7]
Appearance	White to off-white or pink solid	[2] [7]
Melting Point	119-121 °C	[4] [8]
Purity (Typical)	≥97%	[2] [7]
Solubility	Soluble in organic solvents like ethanol and methanol	[4]
Storage	Store at room temperature or under refrigeration (2-8°C)	[2] [4]

Supplier Qualification: A Framework for Ensuring Quality and Reproducibility

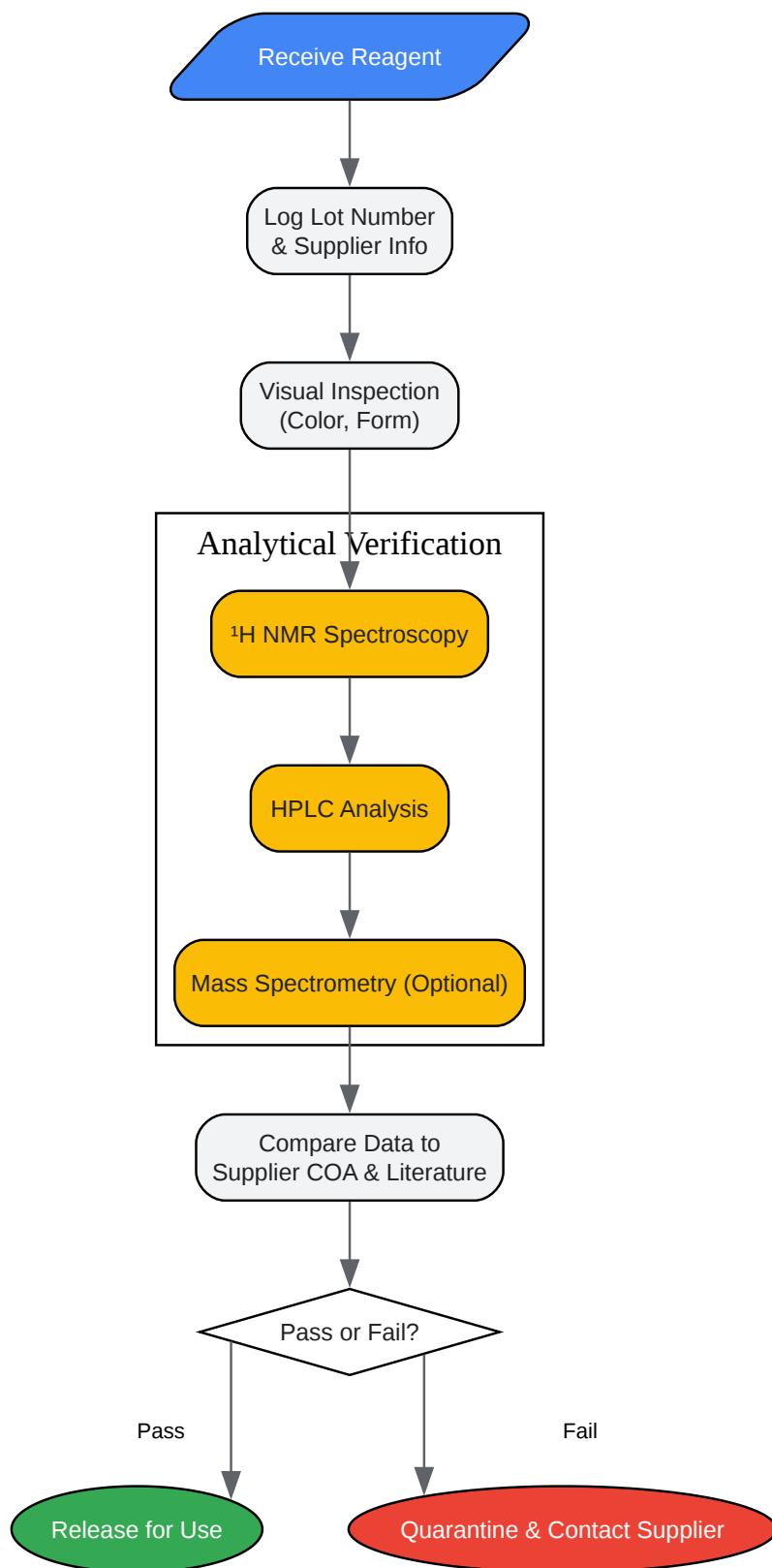
Selecting a supplier is not merely a procurement decision; it is the first critical step in ensuring the validity and reproducibility of your experimental results. The quality of this starting material directly impacts reaction yields, impurity profiles, and the ultimate success of a synthesis campaign. A rigorous supplier evaluation process is therefore essential.

[Click to download full resolution via product page](#)

Caption: Supplier Qualification Workflow for Critical Reagents.

Key Vetting Criteria:

- Purity Specification: Look for suppliers offering $\geq 97\%$ purity, which is standard for this reagent.[2][7]
- Comprehensive Certificate of Analysis (COA): A reliable supplier will provide a lot-specific COA that includes identity confirmation (e.g., by ^1H NMR) and purity assessment (e.g., by HPLC or NMR).[7] MedChemExpress, for instance, provides COAs showing that the ^1H NMR spectrum is consistent with the structure and that purity is $\geq 97.0\%$.[7]
- Availability of Analytical Data: Beyond the COA, access to the raw analytical data (like the NMR spectrum) is a strong indicator of a supplier's transparency and quality control standards.
- Scale-Up Capability: For drug development professionals, it is crucial to select a supplier who can provide the material in larger quantities for later-stage development without a change in the quality or impurity profile.


Table 2: Representative Suppliers of **Methyl 7-aminoheptanoate Hydrochloride**

Supplier	Example Product Number	Stated Purity	Available Documentation
MedChemExpress	HY-W004807	$\geq 97.0\%$	COA, ^1H NMR, SDS
Sigma-Aldrich	SY3H3D680339	97%	COA, COO, SDS
Fluorochem	F210278	97%	Specifications, SDS
J & K SCIENTIFIC LTD.	(Varies)	(Varies)	Catalog Information
BLD Pharm	17994-94-4	(Varies)	^1H NMR, HPLC, LC-MS data available

Note: This table is not exhaustive and is intended to provide examples. Researchers should conduct their own due diligence.

In-House Quality Control and Verification

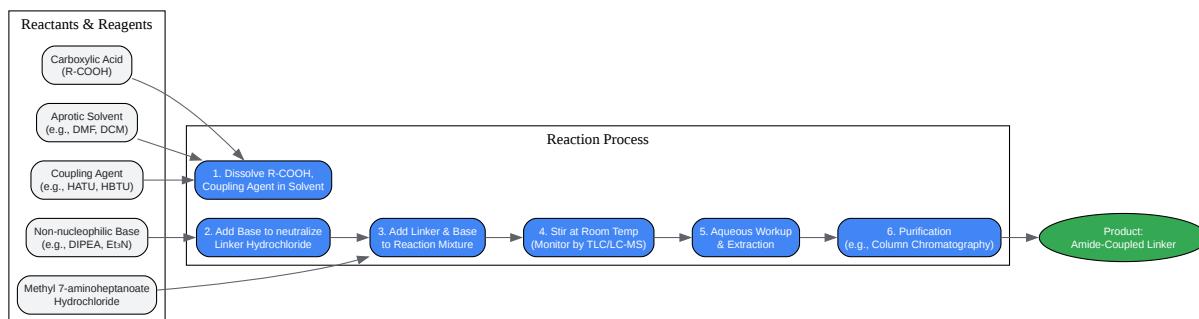
Trust but verify. Upon receipt of the material, performing in-house quality control is a self-validating step that ensures the material's identity, purity, and suitability for its intended use.

[Click to download full resolution via product page](#)

Caption: Workflow for Incoming Quality Control (QC) of Reagents.

Key Analytical Methods:

- ^1H NMR Spectroscopy: This is the most powerful tool for confirming the chemical structure. Key signals to verify include the methyl ester singlet (~3.6 ppm), the methylene group adjacent to the ester (~2.3 ppm), the methylene group adjacent to the ammonium group (~3.0 ppm), and the integration of the aliphatic chain protons. The data provided by suppliers like MedChemExpress confirms that the spectrum should be consistent with the proposed structure.[7]
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.[9] A high-quality sample should exhibit a single major peak with a purity value (often by peak area percentage) that meets or exceeds the supplier's specification (e.g., $\geq 97\%$).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the free base form of the molecule ($\text{C}_8\text{H}_{17}\text{NO}_2$, MW: 159.23).[10]


Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and to maintain the integrity of the compound.

- Hazard Identification: **Methyl 7-aminoheptanoate hydrochloride** is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][6]
- Handling: Avoid breathing dust.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] While some suppliers suggest room temperature storage, refrigeration (2-8°C) is also recommended to ensure long-term stability.[2]

Application Protocol: Amide Bond Formation

This compound's primary utility is in coupling reactions. The following is a generalized, representative protocol for the coupling of the primary amine of **Methyl 7-aminoheptanoate hydrochloride** to a carboxylic acid, a fundamental step in the synthesis of PROTACs and other complex molecules.

[Click to download full resolution via product page](#)

Caption: Generalized Workflow for Amide Bond Formation.

Step-by-Step Methodology:

- Carboxylic Acid Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and a peptide coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF). Stir for 5-10 minutes at room temperature.
 - Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), making it susceptible to nucleophilic attack by the amine.

- Amine Salt Neutralization: In a separate vial, suspend **Methyl 7-aminoheptanoate hydrochloride** (1.2 eq) in the reaction solvent. Add a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA, 2.5 eq). The mixture should become a clear solution as the free amine is generated.
 - Causality: The hydrochloride salt must be neutralized to the free primary amine, which is the active nucleophile required for the reaction. Two equivalents of base are needed: one to neutralize the HCl salt and one to scavenge the acid produced during the coupling reaction.
- Coupling Reaction: Add the solution of the free amine linker to the activated carboxylic acid mixture.
- Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
- Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Causality: The aqueous workup removes the water-soluble byproducts from the coupling agent and any remaining salts.
- Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure, coupled product. The identity and purity of the final product should be confirmed by NMR and LC-MS.

This protocol provides a robust and self-validating system, as the progress and outcome can be rigorously checked at the monitoring and purification stages.

Conclusion

Methyl 7-aminoheptanoate hydrochloride is more than a simple chemical; it is a strategic component in the synthesis of advanced therapeutics. A successful research outcome begins

with the selection of a high-quality reagent from a reputable supplier. By implementing a rigorous framework of supplier qualification, in-house quality verification, and adherence to established safety and experimental protocols, researchers can ensure the integrity of their starting materials and the reproducibility of their results, ultimately accelerating the pace of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 7-aminoheptanoate hydrochloride | C8H18CINO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 7-aminoheptanoate hydrochloride | 17994-94-4 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbino.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Methyl 7-aminoheptanoate hydrochloride | 17994-94-4 [sigmaaldrich.com]
- 9. Quality-control analytical methods: high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 7-aminoheptanoate | C8H17NO2 | CID 11084159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 7-aminoheptanoate hydrochloride suppliers.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142789#methyl-7-aminoheptanoate-hydrochloride-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com